(1-(5-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzothiazole ring might be formed through a cyclization reaction, while the azetidine and piperazine rings might be formed through ring-closing reactions. The methoxy and trifluoromethyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the piperazine ring might introduce some flexibility. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group could create interesting electronic effects .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions under the right conditions. The azetidine and piperazine rings might undergo ring-opening reactions with strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the methoxy group might increase the compound’s solubility in organic solvents, while the trifluoromethyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds with structural elements related to the target compound, such as benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Agents
Novel derivatives with structural similarities, including pyrrolidin-1-yl and benzo[d]isoxazol-3-yl groups, have been evaluated as anticonvulsant agents. One study reported that certain derivatives showed potent anticonvulsant activities, with some compounds outperforming reference drugs in efficacy (Malik & Khan, 2014).
Antipsychotic Potential
Related research on conformationally constrained butyrophenones with mixed dopaminergic and serotoninergic affinities highlighted the synthesis and pharmacology of compounds as putative atypical antipsychotics. These studies focused on their in vitro affinity for dopamine and serotonin receptors and their potential in vivo antipsychotic efficacy with low risk of extrapyramidal side effects (Raviña et al., 1999).
GPR7 Antagonists
The development of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) included the synthesis and evaluation of compounds, highlighting the potential therapeutic applications in conditions related to GPR7 activity (Romero et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
tuberculosis , suggesting that this compound may also target similar biochemical pathways.
Mode of Action
Biochemical Pathways
It can be inferred from the anti-tubercular activity of benzothiazole derivatives that this compound may affect similar pathways .
Result of Action
Based on the anti-tubercular activity of benzothiazole derivatives, it can be inferred that this compound may have similar effects .
Eigenschaften
IUPAC Name |
[1-(5-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2S/c1-32-16-3-4-18-17(10-16)27-21(33-18)30-12-14(13-30)20(31)29-8-6-28(7-9-29)19-5-2-15(11-26-19)22(23,24)25/h2-5,10-11,14H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTFCZQNTYVVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.